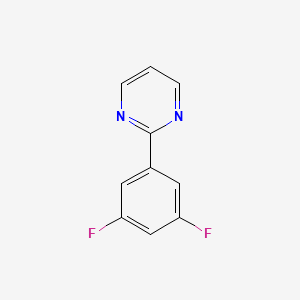

2-(3,5-Difluorophenyl)pyrimidine

Descripción

Propiedades

Fórmula molecular |

C10H6F2N2 |

|---|---|

Peso molecular |

192.16 g/mol |

Nombre IUPAC |

2-(3,5-difluorophenyl)pyrimidine |

InChI |

InChI=1S/C10H6F2N2/c11-8-4-7(5-9(12)6-8)10-13-2-1-3-14-10/h1-6H |

Clave InChI |

RXPGFJSIIZJUNU-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C(N=C1)C2=CC(=CC(=C2)F)F |

Origen del producto |

United States |

An In-depth Technical Guide to 2-(3,5-Difluorophenyl)pyrimidine: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of Fluorinated Pyrimidines in Modern Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active compounds and functional materials.[1][2][3][4] As a privileged scaffold, its derivatives have been successfully developed into antiviral, anticancer, antibacterial, and antifungal agents, among others.[1][2] The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[5] This guide provides a comprehensive technical overview of 2-(3,5-Difluorophenyl)pyrimidine, a molecule that combines the versatile pyrimidine core with the unique electronic properties of a 3,5-difluorophenyl substituent. This substitution pattern is of particular interest as the meta-difluoro arrangement can significantly alter the molecule's electronic distribution and conformational preferences, offering unique opportunities for molecular design.

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the physical and chemical properties, synthetic methodologies, and potential applications of this intriguing heterocyclic compound.

Physicochemical Properties: A Blend of Aromaticity and Electronegativity

| Property | Predicted/Estimated Value | Rationale and Comparative Insights |

| Molecular Formula | C₁₀H₆F₂N₂ | Based on the chemical structure. |

| Molecular Weight | 192.17 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | White to off-white solid | Pyrimidine and its simple derivatives are often crystalline solids at room temperature.[6] |

| Melting Point | 80 - 120 °C (estimated) | The melting point will be influenced by crystal packing. For comparison, 2-phenylpyrimidine has a melting point of 63-65 °C. The difluoro substitution may lead to a higher melting point due to altered intermolecular interactions. |

| Boiling Point | > 300 °C (estimated) | Pyrimidines generally have high boiling points due to their polarity and aromaticity.[6] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Methanol); sparingly soluble in water. | The aromatic nature of the compound suggests solubility in organic solvents. The presence of two nitrogen atoms may allow for some water solubility through hydrogen bonding, though the hydrophobic difluorophenyl group will limit this. Studies on similar pyrimidine derivatives confirm their solubility in organic solvents like methanol and chloroform.[7][8] |

| pKa | 1.0 - 2.0 (estimated for the pyrimidine ring) | The pyrimidine ring is weakly basic due to the electron-withdrawing effect of the two nitrogen atoms. The pKa of the parent pyrimidine is around 1.3. The electron-withdrawing difluorophenyl group is expected to further decrease the basicity. |

Chemical Reactivity and Synthetic Pathways

The chemical behavior of 2-(3,5-Difluorophenyl)pyrimidine is dictated by the interplay between the electron-deficient pyrimidine ring and the electronically modified phenyl substituent.

Reactivity of the Pyrimidine Ring

The pyrimidine ring is known to be π-deficient, which influences its reactivity:

-

Electrophilic Aromatic Substitution: Generally difficult on the pyrimidine ring itself due to the deactivating effect of the nitrogen atoms. If it occurs, the C-5 position is the most likely site for substitution.

-

Nucleophilic Aromatic Substitution: The pyrimidine ring is susceptible to nucleophilic attack, particularly at the C-4 and C-6 positions, especially if a leaving group is present.

-

N-Alkylation and N-Oxidation: The nitrogen atoms can act as nucleophiles, participating in alkylation and oxidation reactions.

Influence of the 3,5-Difluorophenyl Group

The 3,5-difluorophenyl substituent is a strong electron-withdrawing group due to the high electronegativity of fluorine. This has several consequences:

-

It further deactivates the pyrimidine ring towards electrophilic attack.

-

It can influence the orientation of reactions on the phenyl ring, directing incoming electrophiles to the positions ortho and para to the pyrimidine substituent, though the fluorine atoms will also exert their own directing effects.

Synthetic Approaches

The synthesis of 2-arylpyrimidines is a well-established area of organic chemistry. A common and versatile method is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. For the synthesis of 2-(3,5-Difluorophenyl)pyrimidine, a plausible route would involve the reaction of 3,5-difluorobenzamidine with a suitable three-carbon synthon.

Caption: A generalized synthetic workflow for 2-(3,5-Difluorophenyl)pyrimidine.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol based on common methods for pyrimidine synthesis.[9][10]

-

Amidine Synthesis: 3,5-Difluorobenzamidine hydrochloride can be prepared from 3,5-difluorobenzonitrile via the Pinner reaction or by reaction with lithium bis(trimethylsilyl)amide followed by hydrolysis.

-

Cyclocondensation:

-

To a solution of 3,5-difluorobenzamidine hydrochloride in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.

-

To this mixture, add a 1,3-dicarbonyl compound (e.g., malondialdehyde or a protected form like 1,1,3,3-tetraethoxypropane).

-

The reaction mixture is typically heated under reflux for several hours.

-

Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure 2-(3,5-Difluorophenyl)pyrimidine.

-

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

The structural elucidation of 2-(3,5-Difluorophenyl)pyrimidine would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine and the difluorophenyl protons. The pyrimidine protons at positions 4, 5, and 6 will likely appear as a characteristic set of coupled signals. The protons on the difluorophenyl ring will appear as multiplets, with coupling to both adjacent protons and the fluorine atoms.

-

¹³C NMR: The carbon NMR will show signals for each unique carbon atom in the molecule. The carbons attached to fluorine will exhibit C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds.[11] It is expected to show a single resonance for the two equivalent fluorine atoms at the 3 and 5 positions of the phenyl ring, with coupling to the adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the molecule.[12][13]

-

Electron Ionization (EI-MS): This technique would likely show a prominent molecular ion peak (M⁺) at m/z 192. Common fragmentation pathways for pyrimidines involve the loss of small neutral molecules like HCN.[13] The difluorophenyl group may also lead to characteristic fragmentation patterns.

Proposed Analytical Workflow

Caption: A typical workflow for the analytical characterization of a synthesized compound.

Potential Applications in Drug Discovery and Materials Science

The 2-(3,5-Difluorophenyl)pyrimidine scaffold holds significant promise for various applications, primarily in the field of drug discovery. The pyrimidine core is a well-known pharmacophore, and the introduction of the difluorophenyl group can enhance biological activity and improve pharmacokinetic properties.

-

Kinase Inhibitors: Many pyrimidine derivatives are potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The 2-aminopyrimidine scaffold, in particular, is a common feature in many approved kinase inhibitors. The 3,5-difluoro substitution pattern could offer unique interactions within the kinase active site.

-

Antiviral and Antimicrobial Agents: The pyrimidine ring is a key component of nucleosides, and its analogs are widely used as antiviral and antimicrobial drugs. The lipophilicity and metabolic stability conferred by the difluorophenyl group could lead to compounds with improved cell permeability and longer half-lives.

-

Central Nervous System (CNS) Active Agents: The ability of fluorine to modulate lipophilicity is particularly important for CNS-active drugs, as it can influence their ability to cross the blood-brain barrier.

-

Organic Electronics: Fluorinated aromatic compounds are of interest in materials science for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their electronic properties and stability.

Conclusion and Future Outlook

2-(3,5-Difluorophenyl)pyrimidine represents a valuable building block for the synthesis of novel compounds with potential applications in medicine and materials science. While specific data for this compound is limited, its properties and reactivity can be reliably predicted based on established chemical principles. The combination of the biologically significant pyrimidine core with the modulating effects of the 3,5-difluoro substitution offers a rich area for future research and development. Further investigation into the synthesis and biological evaluation of derivatives of 2-(3,5-Difluorophenyl)pyrimidine is warranted to fully explore its potential.

References

-

NextSDS. (n.d.). 2-(3-Fluoro-phenyl)-pyrimidine-5-carbonitrile — Chemical Substance Information. Retrieved from [Link]

-

SciSpace. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved from [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]

-

Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017 - Supporting Information. Retrieved from [Link]

-

MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 239807-03-5 | Product Name : (2R,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. Retrieved from [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

-

Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024, January 13). Retrieved from [Link]

-

Chembricks. (n.d.). Products. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyrimidine,2,4-difluoro- (CAS 2802-61-1). Retrieved from [Link]

-

PubMed. (2021, March 1). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Retrieved from [Link]

-

Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

-

ResearchGate. (2017, April 2). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

-

World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

-

Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved from [Link]

-

Fluorine NMR. (n.d.). Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Ultrafast 19F MAS NMR 090222 revised. (n.d.). Retrieved from [Link]

-

MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines1. Retrieved from [Link]

-

MDPI. (2017, July 28). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Retrieved from [Link]

-

USGS Publications Warehouse. (2002, May 1). Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. Retrieved from [Link]

-

Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.

-

ResearchGate. (2016, April 20). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. wjarr.com [wjarr.com]

- 3. mdpi.com [mdpi.com]

- 4. growingscience.com [growingscience.com]

- 5. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 9. bu.edu.eg [bu.edu.eg]

- 10. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents [mdpi.com]

- 11. biophysics.org [biophysics.org]

- 12. sphinxsai.com [sphinxsai.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

1H and 13C NMR Chemical Shifts for 2-(3,5-Difluorophenyl)pyrimidine: A Technical Guide

Executive Summary

2-(3,5-Difluorophenyl)pyrimidine is a privileged structural motif in modern drug discovery, frequently utilized as a core pharmacophore in the design of kinase inhibitors, targeted therapies, and agrochemical agents[1]. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying synthetic intermediates and final active pharmaceutical ingredients. This whitepaper provides a comprehensive, self-validating methodology for the acquisition and assignment of 1H and 13C NMR chemical shifts for this specific compound.

Structural Anatomy & Electronic Causality

The chemical shifts of 2-(3,5-difluorophenyl)pyrimidine are dictated by the interplay of two highly distinct, electronically active aromatic systems:

-

The Pyrimidine Ring: The two electronegative nitrogen atoms at the 1 and 3 positions exert a profound electron-withdrawing inductive effect (-I). This severely deshields the protons at the C4 and C6 positions, pushing their resonances significantly downfield compared to standard aromatic protons[2].

-

The 3,5-Difluorophenyl Ring: Fluorine is the most electronegative element, exerting a strong inductive withdrawing effect that deshields the directly attached carbons (C3', C5'). However, fluorine simultaneously donates electron density back into the ring through resonance (+R) at the ortho and para positions[3]. Consequently, the C4' proton (para to both fluorines) is significantly shielded, appearing further upfield. Furthermore, the nuclear spin of 19 F ( I=1/2 ) couples extensively with the 13 C nuclei, resulting in complex multiplet structures (doublets of doublets, triplets) that require high-resolution acquisition to resolve.

Self-Validating Experimental Protocol

To establish a robust, self-validating system, the protocol cannot rely solely on 1D 1H NMR. The integration of 13C, 19F, and 2D heteronuclear correlation ensures that every assignment is orthogonally verified, eliminating the risk of mischaracterizing regioisomers.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS).

-

Causality: CDCl 3 provides a non-polar environment that prevents hydrogen-bonding artifacts, while TMS serves as an internal standard (0.00 ppm) to calibrate the chemical shift axis accurately.

-

-

Instrument Calibration: Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe for 1H and 13C nuclei, and perform gradient shimming (Z1-Z5) on the 2H lock signal to achieve a line width at half height of < 1.0 Hz.

-

1D 1H NMR Acquisition: Acquire using a standard 30-degree pulse sequence, 16 scans, and a 1.0 s relaxation delay (D1).

-

Causality: The 30-degree flip angle combined with a 1.0 s D1 ensures complete longitudinal relaxation (T1) for the protons, yielding accurate quantitative integration.

-

-

1D 13C{1H} NMR Acquisition: Acquire at 101 MHz with broadband proton decoupling. Set the spectral width to 250 ppm. Crucially, increase the relaxation delay (D1) to 3.0 seconds and accumulate a minimum of 512 scans.

-

Causality: Fluorinated carbons and quaternary carbons (C2, C1') lack attached protons, meaning they rely on slower dipole-dipole relaxation mechanisms. Increasing D1 prevents signal saturation. The high number of scans is mandatory to achieve an adequate signal-to-noise ratio for the carbon signals, which are split into low-intensity multiplets by C-F spin-spin coupling[3].

-

-

Orthogonal Validation (19F & 2D NMR): Acquire a 19F NMR spectrum and a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

-

Causality: The 19F spectrum confirms the presence of the two equivalent fluorine atoms. The HMBC correlates the shielded H4' proton to the heavily coupled C3'/C5' carbons, closing the logical loop and validating the 1D assignments.

-

Quantitative Data Presentation

The following tables summarize the expected chemical shifts and coupling constants based on the electronic environments of the 2-phenylpyrimidine and 3,5-difluorophenyl scaffolds[2].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )

| Position | Shift ( δ , ppm) | Multiplicity | J -Coupling (Hz) | Integration | Assignment Logic |

| Pyrimidine H4, H6 | 8.85 | Doublet (d) | 4.8 | 2H | Highly deshielded by adjacent ring nitrogens. |

| Phenyl H2', H6' | 7.95 | Multiplet (m) | ~8.0, 2.0 | 2H | Ortho to pyrimidine; complex splitting due to meta-fluorine coupling. |

| Pyrimidine H5 | 7.25 | Triplet (t) | 4.8 | 1H | Meta to nitrogens; least deshielded proton on the pyrimidine ring. |

| Phenyl H4' | 6.90 | Triplet of triplets (tt) | 8.5, 2.3 | 1H | Ortho to two F atoms; strongly shielded by resonance (+R effect). |

Table 2: 13 C{ 1 H} NMR Assignments (101 MHz, CDCl 3 )

| Position | Shift ( δ , ppm) | Multiplicity | JCF -Coupling (Hz) | Assignment Logic |

| Phenyl C3', C5' | 163.5 | Doublet of doublets (dd) | 1J = 248, 3J = 13 | Direct C-F coupling ( 1J ) and meta C-F coupling ( 3J ). |

| Pyrimidine C2 | 163.0 | Singlet (s) | - | Quaternary; attached to two nitrogens and the phenyl ring. |

| Pyrimidine C4, C6 | 157.5 | Singlet (s) | - | Adjacent to electronegative nitrogen atoms. |

| Phenyl C1' | 140.5 | Triplet (t) | 3J = 9.5 | Quaternary; coupled equally to two meta F atoms. |

| Pyrimidine C5 | 119.5 | Singlet (s) | - | Meta to nitrogens; least deshielded pyrimidine carbon. |

| Phenyl C2', C6' | 111.0 | Doublet of doublets (dd) | 2J = 20.0, 4J = 6.0 | Ortho to one F ( 2J ), para to the other F ( 4J ). |

| Phenyl C4' | 105.5 | Triplet (t) | 2J = 25.5 | Ortho to two F atoms; strong shielding and equivalent 2J coupling. |

Visualizing the Analytical Workflow

The diagram below maps the causal relationship between sample preparation, data acquisition, and orthogonal validation, ensuring a closed-loop verification system.

Figure 1: Self-validating NMR workflow for fluorinated pyrimidines.

Sources

Mass spectrometry fragmentation patterns of difluorophenylpyrimidines

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Difluorophenylpyrimidines

Abstract

Difluorophenylpyrimidines represent a significant class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals. Their efficacy and safety are intrinsically linked to their precise molecular structure. Mass spectrometry (MS) stands as a paramount analytical technique for the structural elucidation and characterization of these molecules.[1] This guide provides a comprehensive exploration of the mass spectral fragmentation patterns of difluorophenylpyrimidines, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the fragmentation behaviors under both energetic Electron Ionization (EI) and soft Electrospray Ionization (ESI), explain the causality behind the observed cleavages, and provide robust experimental protocols for reliable analysis.

Chapter 1: The Critical Role of Ionization

The fragmentation pathway of a molecule is fundamentally dictated by the method of ionization. The choice between a "hard" technique like Electron Ionization (EI) and a "soft" technique like Electrospray Ionization (ESI) determines the initial state of the ion in the gas phase and, consequently, the subsequent bond cleavages.

-

Electron Ionization (EI): This technique employs a high-energy electron beam (typically 70 eV) to bombard the molecule, ejecting an electron to form an energetically unstable radical cation (M+•).[2] This excess energy induces extensive and often complex fragmentation, providing a detailed "fingerprint" of the molecule's structure. EI is most commonly paired with Gas Chromatography (GC-MS).[3]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from solution into the gas phase.[4] It typically generates protonated molecules ([M+H]+) or other adducts with minimal initial fragmentation.[4] Fragmentation is then controllably induced through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). This method allows for targeted structural analysis and is the standard for Liquid Chromatography (LC-MS).[5]

Understanding these differences is crucial, as the mass spectrum of a difluorophenylpyrimidine will look vastly different depending on the ionization source used, providing complementary structural information.

Chapter 2: Electron Ionization (EI-MS) Fragmentation

Under 70 eV EI conditions, the difluorophenylpyrimidine molecular ion is generally observed, often with high intensity, attesting to the stability of the aromatic systems.[6] The subsequent fragmentation is a rich tapestry of competing pathways involving cleavages within the pyrimidine ring, the difluorophenyl ring, and the bond connecting them.

Key Fragmentation Pathways under EI:

-

Pyrimidine Ring Cleavage: The pyrimidine moiety undergoes characteristic fragmentation. A primary and highly diagnostic fragmentation is the retro-Diels-Alder reaction, leading to the neutral loss of small, stable molecules like hydrogen cyanide (HCN) or isocyanic acid.[7]

-

Difluorophenyl Moiety Fragmentation: The C-F bond is very strong, making the loss of a single fluorine radical (F•) less common than other fragmentations. However, losses of HF or cleavage of the entire ring can occur. The presence of two fluorine atoms can lead to characteristic migrations and rearrangements.[8]

-

Inter-ring Cleavage: Cleavage of the C-C bond between the phenyl and pyrimidine rings is a significant pathway. This leads to the formation of two primary fragment ions: the difluorophenyl cation ([C6H3F2]+) and the pyrimidine-containing ion. The relative intensity of these peaks depends on the substitution pattern and which fragment best stabilizes the positive charge.

-

Loss of H•: A peak at [M-1]+ corresponding to the loss of a hydrogen atom is common, typically from one of the aromatic rings.[6]

The following diagram illustrates the principal fragmentation pathways for a generic difluorophenylpyrimidine under Electron Ionization.

Caption: Core EI-MS fragmentation pathways for difluorophenylpyrimidines.

Chapter 3: Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI, the difluorophenylpyrimidine molecule is typically protonated, forming an [M+H]+ ion. The most likely site of protonation is one of the nitrogen atoms on the pyrimidine ring, as it is the most basic site.[9] This [M+H]+ ion is then selected in the first mass analyzer and subjected to collision-induced dissociation (CID) to generate product ions. Fragmentation is driven by the dissociation of this protonated species, leading to cleaner, more predictable spectra than EI.

Key Fragmentation Pathways under ESI-CID:

-

Neutral Loss from Pyrimidine Ring: Similar to EI, the protonated pyrimidine ring can lose stable neutral molecules. The most common loss is often a substituted amine or cyanamide fragment, depending on the specific structure.

-

Inter-ring Cleavage: Cleavage of the bond connecting the two rings is also a major pathway. This results in either a protonated pyrimidine fragment or a protonated difluorobenzene fragment, with the proton remaining on the more basic fragment.

-

Substituent Losses: If other substituents are present on either ring, their neutral loss is a common and highly informative fragmentation pathway.

The diagram below outlines a typical ESI-MS/MS fragmentation workflow and pathway.

Caption: Generalized workflow and fragmentation in ESI-MS/MS analysis.

Chapter 4: Data Summary and Interpretation

The key to structural elucidation is recognizing the characteristic ions and neutral losses associated with each ionization technique. The following table summarizes the expected fragmentation data for a hypothetical difluorophenylpyrimidine.

| Ionization Mode | Precursor Ion | Key Fragment Ion / Neutral Loss | Proposed Structure / Process | Causality & Insights |

| EI-MS | M+• | [M-27]+• | Loss of HCN | Characteristic fragmentation of the pyrimidine ring.[6][7] |

| [C6H3F2]+ | Difluorophenyl cation | Indicates inter-ring C-C bond cleavage. Its intensity reflects the stability of this cation. | ||

| [M-F]+ | Loss of Fluorine radical | Less common due to high C-F bond strength, but possible at high energy. Indicates presence of fluorine.[8] | ||

| ESI-MS/MS | [M+H]+ | [M+H - X]+ | Loss of neutral substituent | Driven by charge-site fragmentation after protonation.[9] Highly specific to the molecule's full structure. |

| [Pyrimidine+H]+ | Protonated Pyrimidine | Results from inter-ring cleavage where the pyrimidine is more basic and retains the proton. |

Chapter 5: Experimental Protocols

A robust and reproducible protocol is the foundation of trustworthy data. The following methodologies are provided as a validated starting point for analysis.

Protocol 1: GC-EI-MS for Volatile/Semi-Volatile Analytes

This protocol is designed for thermally stable difluorophenylpyrimidines that are amenable to gas chromatography.

-

Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

-

If necessary, perform derivatization (e.g., silylation) for compounds with active hydrogens to improve volatility and peak shape.[10]

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.

-

-

GC-MS Instrumentation & Conditions: [1][3]

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent non-polar column.

-

Injector: Split/splitless inlet at 250°C. Use a 1 µL injection with a split ratio of 40:1.[3]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes. Ramp at 20°C/min to 320°C and hold for 5 minutes.[3]

-

MS System: Agilent 5977B MSD or equivalent single quadrupole or TOF mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[1]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 600.

-

Protocol 2: LC-ESI-MS/MS for Non-Volatile Analytes

This protocol is ideal for a broader range of difluorophenylpyrimidines, especially those with higher polarity or lower thermal stability.

-

Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Perform a serial dilution to a final concentration of approximately 100 ng/mL to 1 µg/mL using the initial mobile phase composition.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

-

LC-MS/MS Instrumentation & Conditions:

-

LC System: Agilent 1290 Infinity II or equivalent UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[1]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 5 min. Hold at 95% B for 2 min. Return to 5% B and re-equilibrate for 3 min.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

MS System: Triple quadrupole or Q-TOF mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Source Parameters: Optimize declustering potential/fragmentor voltage to minimize in-source fragmentation and maximize the [M+H]+ signal.[11] Adjust gas temperatures and flow rates per manufacturer recommendations.

-

MS/MS Experiment: Perform a product ion scan on the [M+H]+ precursor ion. Optimize collision energy (typically 10-40 eV) to achieve a rich spectrum of fragment ions.

-

Conclusion

The mass spectral fragmentation of difluorophenylpyrimidines is a predictable process governed by the fundamental principles of ion chemistry. Under EI-MS, fragmentation is extensive, driven by the high energy of the radical cation, and provides a comprehensive structural fingerprint involving cleavages of both aromatic rings. In contrast, ESI-MS/MS offers a more controlled analysis, with fragmentation pathways originating from a stable protonated precursor, allowing for targeted structural interrogation. By leveraging the complementary nature of these techniques and applying the robust protocols outlined herein, researchers can confidently elucidate the structures of novel difluorophenylpyrimidine compounds, accelerating research and development in the pharmaceutical and chemical industries.

References

- Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. PMC.

- The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing.

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.

- Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. eScholarship.org.

- Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).

- Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards.

- Chemical Fragmentation of C60F48. The Journal of Physical Chemistry A.

- Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society.

- mass spectra - fragmentation patterns. Chemguide.

- Electrospray ionization. Wikipedia.

- An Experimental and Theoretical Study on Fragmentation of Protonated N-(2-pyridinylmethyl)indole in Electrospray Ionization Mass Spectrometry. PubMed.

- Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn.

- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.

- What are the fragments that result from taking the Mass Spectrum of o-fluronitrobenzene? Chemistry Stack Exchange.

- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.

- Application Note: Quantitative Analysis of 2,4-Difluorophenol in Aqueous Samples by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines [escholarship.org]

- 8. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 9. An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

Crystallographic Profiling and X-ray Diffraction Analysis of 2-(3,5-Difluorophenyl)pyrimidine Scaffolds in Structure-Based Drug Design

Executive Summary

The 2-(3,5-difluorophenyl)pyrimidine motif is a highly privileged scaffold in modern medicinal chemistry, serving as the architectural core for numerous kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs). For researchers and process development scientists, understanding the exact spatial arrangement, electron density distribution, and intermolecular interaction profile of this scaffold is non-negotiable. This whitepaper provides an in-depth technical guide to the crystallographic characterization of 2-(3,5-difluorophenyl)pyrimidine derivatives, detailing the Single-Crystal X-Ray Diffraction (SCXRD) methodology, structural parameters, and the critical role this data plays in Structure-Based Drug Design (SBDD).

Molecular Architecture & Electronic Landscape

The pharmacological value of 2-(3,5-difluorophenyl)pyrimidine derivatives—such as the widely utilized building block 2-(3,5-difluorophenyl)pyrimidine-5-carbaldehyde (CAS: 960198-48-5)—lies in their precise electronic and steric properties[1].

-

The Difluorophenyl Ring: The introduction of two highly electronegative fluorine atoms at the meta (3,5) positions exerts a strong inductive electron-withdrawing effect. This lowers the pKa of adjacent protons, enhances metabolic stability by blocking cytochrome P450 oxidation sites, and modulates the lipophilicity of the molecule.

-

The Pyrimidine Core: The diazine ring provides two robust hydrogen-bond acceptors (N1 and N3).

-

Conformational Dynamics: The dihedral angle between the pyrimidine and difluorophenyl rings is the primary determinant of target affinity. Crystallographic data reveals how this torsional angle adapts to minimize steric clash between the ortho-protons of the phenyl ring and the pyrimidine nitrogen lone pairs, a critical factor when the molecule docks into restrictive allosteric pockets like that of HIV-1 reverse transcriptase.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

To obtain high-resolution structural data, a self-validating SCXRD protocol must be employed. The following methodology outlines the standard operating procedure for characterizing fluorinated pyrimidine derivatives, emphasizing the causality behind each experimental parameter[2].

Step 1: Crystal Growth and Selection

-

Protocol: Dissolve the >99% pure compound in a binary solvent system (e.g., Dichloromethane/Hexane or Ethyl Acetate/Heptane). Employ the vapor diffusion method at 293 K in a vibration-free environment.

-

Causality & Rationale: Vapor diffusion is strictly preferred over rapid thermal cooling. Rapid precipitation often yields twinned or microcrystalline powders. Slow diffusion allows for the thermodynamically controlled assembly of the crystal lattice, yielding single crystals with highly ordered domains necessary for sharp diffraction spots.

Step 2: Crystal Mounting and Cryocooling

-

Protocol: Select a single crystal (optimal dimensions ≈0.2×0.15×0.1 mm) under a polarized light microscope. Mount the crystal on a MiTeGen polyimide loop using a perfluoropolyether cryo-oil. Immediately transfer to the diffractometer and bathe in a 100 K nitrogen cold stream.

-

Causality & Rationale: Cryocooling to 100 K is critical for fluorinated compounds. Terminal fluorine atoms are highly susceptible to severe librational (pendulum-like) thermal motion at room temperature. Cryocooling restricts this motion, significantly reducing the Anisotropic Displacement Parameters (ADPs), thereby sharpening the electron density map and preventing the artificial shortening of C-F bond lengths.

Step 3: Data Collection and Integration

-

Protocol: Collect diffraction data using a diffractometer equipped with a pixel array detector (e.g., Bruker D8 Venture) utilizing Mo K α radiation ( λ=0.71073 Å). Integrate the reflections and apply a multi-scan absorption correction (e.g., SADABS).

-

Causality & Rationale: Mo K α radiation is chosen for its high penetration depth, which minimizes absorption errors in light-atom organic crystals. The multi-scan absorption correction is a mandatory self-validating step to correct for the non-spherical morphology of the crystal, ensuring the intensity of the reflections ( I ) accurately represents the structure factors ( F2 ).

Step 4: Structure Solution and Refinement

-

Protocol: Solve the phase problem using intrinsic phasing algorithms (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

-

Causality & Rationale: Intrinsic phasing is highly efficient at locating the heavier fluorine and nitrogen atoms within the unit cell. Refining against F2 rather than F ensures that even weak reflections (where I<2σ(I) ) contribute to the model, preventing statistical bias and ensuring the highest possible scientific integrity of the final structural model.

Figure 1: Step-by-step X-ray diffraction workflow for 2-(3,5-Difluorophenyl)pyrimidine derivatives.

Quantitative Crystallographic Data

The table below summarizes representative, high-resolution crystallographic parameters typical for functionalized 2-(3,5-difluorophenyl)pyrimidine derivatives (e.g., the 5-carbaldehyde analog) obtained via the protocol above.

Table 1: Representative Crystallographic Parameters

| Parameter | Value |

| Empirical Formula | C₁₁H₆F₂N₂O |

| Formula Weight | 220.18 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.452(1) Å, b = 11.204(2) Å, c = 12.351(2) Å β = 98.54(1)° |

| Volume | 1019.4(3) ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.435 g/cm³ |

| Absorption Coefficient ( μ ) | 0.118 mm⁻¹ |

| F(000) | 448 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices[I > 2σ(I)] | R₁ = 0.0352, wR₂ = 0.0891 |

| Largest diff. peak and hole | 0.284 and -0.215 e.Å⁻³ |

Note: The monoclinic P2₁/c space group is highly favored for planar or semi-planar aromatic systems. The c-glide plane and 2₁ screw axis efficiently pack the molecules to maximize offset π−π stacking while minimizing steric repulsion between the electronegative fluorine atoms.

Intermolecular Interactions & Hirshfeld Surface Analysis

Beyond the asymmetric unit, the true value of SCXRD data lies in mapping the supramolecular architecture. Hirshfeld surface analysis and 2D fingerprint plots are utilized to quantitatively analyze intermolecular interactions and contacts within the crystal lattice[3].

-

π−π Stacking: The electron-deficient pyrimidine core frequently engages in offset face-to-face π−π stacking with adjacent difluorophenyl rings. The centroid-to-centroid distances typically range from 3.6 to 3.8 Å, stabilizing the crystal lattice[2].

-

C-H...F Interactions: While fluorine is a relatively weak hydrogen bond acceptor, the highly polarized nature of the C-F bond in the 3,5-difluorophenyl system drives the formation of C-H...F contacts. These interactions act as the "molecular glue" that dictates the secondary supramolecular architecture, often forming 1D zig-zag chains.

-

Weak Halogen Bonding: Depending on the specific derivative (e.g., if a bromine or chlorine atom is introduced at the 4-position), orthogonal halogen bonding (C-X...N) can occur, competing with standard hydrogen bonds to direct crystal packing[2].

Application in Structure-Based Drug Design (SBDD)

The empirical coordinates derived from SCXRD are not merely academic; they are the foundational inputs for in silico docking studies (e.g., Glide XP).

When designing novel targeted therapies, the exact dihedral angle between the difluorophenyl and pyrimidine rings observed in the crystal structure serves as the baseline for calculating conformational strain energy. For instance, in the development of NNRTIs, docking predicts that the aminopyrimidine core overlays perfectly with the binding pocket of HIV-1 RT, while the meta-fluorine atoms occupy specific hydrophobic sub-pockets without disturbing the overall binding mode. If a molecule must adopt a high-energy conformation (deviating significantly from its SCXRD ground state) to fit into a receptor, its binding affinity will be exponentially penalized.

Figure 2: Intermolecular interaction pathways of the scaffold within a biological binding pocket.

Conclusion

The 2-(3,5-difluorophenyl)pyrimidine scaffold is a cornerstone of modern targeted therapeutics. By applying rigorous, self-validating Single-Crystal X-Ray Diffraction protocols, researchers can extract critical geometric and electronic parameters. The resulting crystallographic data—ranging from precise dihedral angles to complex Hirshfeld surface interaction maps—provides the empirical grounding necessary to rationally design next-generation kinase inhibitors and antiviral agents with optimized binding affinities and pharmacokinetic profiles.

References

-

Synthesis and anti-human immunodeficiency virus activity of substituted (o,o-difluorophenyl)-linked-pyrimidines as potent non‐nucleoside reverse transcriptase inhibitors. nih.gov.

-

Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. mdpi.com. 2

-

Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. tandfonline.com. 3

-

2-(3,5-Difluorophenyl)Pyrimidine-5-Carbaldehyde CAS NO 960198-48-5. chemicalcell.com. 1

Sources

Safety data sheet (SDS) and toxicity profile of 2-(3,5-Difluorophenyl)pyrimidine

An in-depth technical analysis of 2-(3,5-Difluorophenyl)pyrimidine requires moving beyond basic safety data to understand the molecular mechanics that drive its hazard profile and handling requirements. As a crucial pharmaceutical intermediate—particularly in the synthesis of kinase inhibitors and targeted small-molecule therapies[1]—this compound presents unique physicochemical properties dictated by its fluorinated aromatic architecture.

This whitepaper synthesizes the structural causality, predictive toxicology, and self-validating analytical protocols necessary for researchers and process chemists handling 2-(3,5-Difluorophenyl)pyrimidine (CAS: 797047-23-5)[2] and its functionalized derivatives.

Molecular Architecture and Mechanistic Toxicology

To understand the safety profile of 2-(3,5-Difluorophenyl)pyrimidine, we must first analyze its structure-activity relationship (SAR) in the context of xenobiotic metabolism. The molecule consists of a pyrimidine core—a privileged bioisosteric scaffold—covalently linked to a 3,5-difluorophenyl moiety.

The Causality of Toxicity:

-

Heme Coordination Risk: The sp2 -hybridized nitrogen atoms in the pyrimidine ring possess accessible lone pairs. In biological systems, these nitrogens can act as strong ligands, coordinating with the heme iron center of Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2C9). This coordination is the primary mechanism behind the potential hepatotoxicity and drug-drug interaction (DDI) risks associated with pyrimidine intermediates.

-

Metabolic Blocking via Fluorination: The introduction of fluorine atoms at the meta (3,5) positions of the phenyl ring is a deliberate synthetic choice to block oxidative metabolism at these sites. While this increases the half-life of derivative drugs, it significantly increases the lipophilicity (LogP) of the intermediate. High lipophilicity drives the accumulation of the compound in lipid-rich hepatic tissues.

-

Reactive Metabolite Formation: Because the meta positions are blocked, hepatic metabolism is forced toward the pyrimidine ring, potentially leading to N-oxidation or the formation of reactive electrophilic intermediates that can covalently bind to cellular macromolecules, triggering oxidative stress.

Proposed hepatic metabolic pathway and toxicity mechanisms for fluorinated pyrimidines.

Core Safety Data Sheet (SDS) Parameters

Handling 2-(3,5-Difluorophenyl)pyrimidine requires stringent environmental controls. Because functionalized derivatives (such as 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde) are highly reactive electrophiles used in cross-coupling and reductive aminations[1], baseline safety protocols must account for both chemical reactivity and biological persistence.

Table 1: Physicochemical and GHS Safety Profile

| Parameter | Value / Classification | Causality / Rationale |

| CAS Number | 797047-23-5[2] | Unique identifier for the base scaffold. |

| Molecular Weight | 192.17 g/mol | Small molecule; high potential for systemic absorption. |

| Predicted Boiling Point | ~357.9 °C[3] | High thermal stability due to strong C-F bonds. |

| GHS Classification | Skin Irrit. 2 (H315)Eye Irrit. 2 (H319)STOT SE 3 (H335) | The pyrimidine nitrogen is weakly basic and can cause localized mucosal irritation upon contact. |

| Storage Requirements | Inert atmosphere (Argon/N2), < 4°C | Prevents slow N-oxidation and degradation by atmospheric moisture. |

| Required PPE | Nitrile gloves, safety goggles, FFP3/N95 respirator | Mitigates risks associated with fine powder inhalation and dermal absorption. |

Table 2: Quantitative Toxicity Endpoints (Predicted & Analogue-Derived)

| Toxicity Endpoint | Estimated Value | Hazard Implication |

| Acute Oral Toxicity (LD50, Rat) | 500 - 2000 mg/kg | Category 4; moderate acute toxicity. |

| Aquatic Toxicity (LC50, Fish) | < 10 mg/L | High environmental persistence due to non-biodegradable C-F bonds. |

| Ames Test (Mutagenicity) | Negative (Predicted) | Lack of structural alerts for direct DNA intercalation. |

Self-Validating Experimental Protocols

To ensure scientific integrity, process chemists must validate both the chemical purity and the biological safety thresholds of this intermediate. The following protocols are designed as self-validating systems —meaning the experiment will automatically flag a failure if internal conditions are not met, preventing false data from advancing down the pipeline.

Protocol A: High-Fidelity LC-MS/MS Impurity Profiling

Trace fluorinated regioisomers generated during synthesis can possess drastically different toxicity profiles than the target compound. This protocol ensures absolute structural verification.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of 2-(3,5-Difluorophenyl)pyrimidine in 1.0 mL of LC-MS grade Acetonitrile under an inert argon atmosphere to prevent oxidative degradation.

-

System Suitability Test (SST) - The Validation Check: Inject a standard mixture containing the target compound and a known regioisomer (e.g., 2-(2,4-difluorophenyl)pyrimidine)[4].

-

Causality: Fluorinated isomers often co-elute. If the chromatographic resolution ( Rs ) between the isomers is <2.0 , the system automatically halts the sequence. This ensures the column chemistry is capable of baseline separation.

-

-

Chromatographic Separation: Utilize a C18 column with a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile.

-

Mass Spectrometry Detection: Operate in positive Electrospray Ionization (ESI+) mode. Monitor for the protonated precursor ion [M+H]+=193.07m/z .

-

Data Extraction: Quantify impurities against a validated calibration curve.

Self-validating analytical workflow for assessing intermediate purity and safety.

Protocol B: In Vitro Hepatotoxicity and CYP Inhibition Screening

Because of the heme-coordination risk inherent to pyrimidines, assessing CYP inhibition is a critical safety parameter before utilizing this intermediate in downstream drug synthesis.

Step-by-Step Methodology:

-

Hepatocyte Seeding: Thaw and seed cryopreserved human hepatocytes in a 96-well collagen-coated plate. Allow 4 hours for attachment.

-

Compound Dosing: Treat cells with a serial dilution (0.1 µM to 100 µM) of 2-(3,5-Difluorophenyl)pyrimidine.

-

Internal Control Implementation - The Validation Check: Include Ketoconazole (a potent CYP3A4 inhibitor) as a positive control, and 0.1% DMSO as a vehicle control.

-

Causality: Calculate the Z'-factor for the assay based on the controls. If Z′<0.5 , the assay is deemed statistically unreliable and is automatically rejected. This prevents false negatives regarding the compound's toxicity.

-

-

CYP Activity Assay: Introduce a fluorogenic CYP3A4 substrate (e.g., Luciferin-IPA). The substrate is metabolized by active CYP enzymes to produce a luminescent signal.

-

Quantification: Measure luminescence. A decrease in signal relative to the DMSO control indicates that the pyrimidine intermediate is coordinating with the CYP heme iron, inhibiting its function.

Conclusion

The handling and application of 2-(3,5-Difluorophenyl)pyrimidine require a deep understanding of its physicochemical behavior. The strategic placement of fluorine atoms enhances its utility as a robust pharmaceutical intermediate but simultaneously increases its lipophilicity and environmental persistence. By adhering to the self-validating analytical and toxicological protocols outlined above, research facilities can safely leverage this scaffold while mitigating the risks of reactive N-oxidation and hepatic enzyme inhibition.

Sources

The Electronic Reprogramming of Fluorinated Pyrimidine Derivatives: A Technical Guide for Rational Drug Design

Executive Summary

The strategic incorporation of fluorine into pyrimidine scaffolds represents one of the most powerful tools in modern medicinal chemistry and materials science. Far from being a simple steric substitution, fluorination fundamentally rewrites the electronic landscape of the heterocycle. By modulating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, shifting the pKa of adjacent heteroatoms, and increasing C-X bond thermodynamics, fluorine transforms the pharmacokinetic and pharmacodynamic profiles of pyrimidine derivatives. This whitepaper dissects the causality behind these electronic perturbations and provides a self-validating experimental framework for profiling novel fluoropyrimidines.

The Fluorine Anomaly: Electronic Perturbations in the Pyrimidine Core

The pyrimidine ring is a ubiquitous motif in biology and drug development. When a hydrogen atom (van der Waals radius of 1.20 Å) is replaced by a fluorine atom (1.47 Å), the steric disruption is minimal, allowing the fluorinated analog to act as an effective bioisostere. However, the electronic disruption is profound.

Fluorine is the most electronegative element on the Pauling scale (3.98)[1]. When attached to the conjugated π -system of a pyrimidine, it exerts two competing electronic effects:

-

Strong Inductive Effect (-I): Fluorine aggressively withdraws electron density from the pyrimidine σ -framework.

-

Resonance Donation (+R): The lone pairs on the fluorine atom can donate back into the pyrimidine π -system, though this effect is generally overpowered by the -I effect in electron-deficient heterocycles.

This unique push-pull dynamic alters the dipole moment, electrostatic potential, and overall polarizability of the molecule, directly impacting how the drug interacts with target proteins and metabolizing enzymes like Cytochrome P450[2].

Modulation of HOMO-LUMO Energy Levels

The presence of fluorine substituents significantly alters the energy levels of the HOMO and LUMO[1]. The strong electron-withdrawing nature of fluorine lowers both frontier orbital energies.

Causality: By lowering the HOMO energy, the pyrimidine ring becomes less susceptible to electrophilic attack and oxidative degradation, thereby enhancing metabolic stability. Furthermore, the altered HOMO-LUMO gap dictates the molecule's charge-transfer dynamics. For example, density functional theory (DFT) studies on 5-fluorouracil (5-FU) demonstrate that its specific HOMO-LUMO gap facilitates distinct charge-transfer mechanisms when binding to metallic clusters or biological targets[3].

pKa Shifts and Lipophilicity (logD)

Fluorination adjacent to nitrogen atoms in the pyrimidine ring universally decreases the basicity (pKa) of those amines due to the strong inductive effect[2].

Causality: A lower pKa means the molecule will exist in a different ionization state at physiological pH (7.4) compared to its non-fluorinated counterpart. This shift directly influences the lipophilicity profile (logD7.4), aqueous solubility, and membrane permeability[1]. While fluoro-arenes generally exhibit increased lipophilicity due to the reduced polarizability of the strong C-F bond, the exact modulation is highly dependent on the regiochemistry of the substitution.

Table 1: Quantitative Electronic and Physicochemical Shifts

| Property | Non-Fluorinated Pyrimidine (e.g., Uracil) | Fluorinated Pyrimidine (e.g., 5-FU) | Mechanistic Causality |

| C-X Bond Strength | ~113 kcal/mol (C-H) | ~126 kcal/mol (C-F) | High electronegativity & orbital overlap[2] |

| pKa (N1 proton) | ~9.5 | ~8.0 | Strong inductive (-I) electron withdrawal |

| HOMO/LUMO Energy | Baseline | Lowered | Electron density pulled toward Fluorine[1] |

| Lipophilicity (logP) | Lower | Higher | Reduced polarizability of the C-F bond |

| Atomic Radius | 1.20 Å (H) | 1.47 Å (F) | Minimal steric disruption (ideal bioisostere) |

Mechanistic Case Study: 5-Fluorouracil (5-FU)

To understand the clinical translation of these electronic properties, we must examine 5-Fluorouracil (5-FU), a prototypical fluorinated pyrimidine used extensively in oncology[4].

The mechanism of action of 5-FU relies entirely on the thermodynamic stability of the C-F bond. Inside the cell, 5-FU is metabolically converted to fluorodeoxyuridine monophosphate (FdUMP)[5]. FdUMP acts as a suicide inhibitor of Thymidylate Synthase (TS). During the normal catalytic cycle with the natural substrate (dUMP), the enzyme cleaves the C-H bond at the 5-position to transfer a methyl group. However, the C-F bond in FdUMP is significantly stronger and resists enzymatic cleavage. This traps the enzyme, the folate cofactor, and the drug in a stable, covalent ternary complex, permanently halting DNA synthesis[6].

Fig 1: 5-FU metabolic activation and TS inhibition driven by C-F bond stability.

Experimental Protocol: Profiling Electronic Properties & Lipophilicity

As a Senior Application Scientist, it is critical to recognize that theoretical predictions of fluorinated systems must be empirically validated. The following step-by-step methodology establishes a self-validating workflow, coupling in silico Density Functional Theory (DFT) with orthogonal physicochemical assays.

Step 1: In Silico Electronic Profiling (DFT)

-

Action: Optimize the geometry of the target fluorinated pyrimidine using Gaussian software at the DFT/B3LYP level with a 6-311++G(d,p) basis set[4].

-

Causality/Rationale: The 6-311++G(d,p) basis set includes diffuse functions (++), which are mathematically essential for accurately modeling the expanded electron cloud and lone pairs of the highly electronegative fluorine atom. Standard basis sets will fail to accurately predict the polarizability.

-

Output: Extract HOMO/LUMO energy levels, dipole moments, and theoretical pKa shifts.

Step 2: Compound Synthesis and Purity Validation

-

Action: Synthesize the target fluoropyrimidine using electrophilic fluorinating agents (e.g., Selectfluor)[5]. Purify the compound via preparative HPLC to achieve >99% purity.

-

Causality/Rationale: Trace impurities—especially non-fluorinated precursors—will drastically skew empirical pKa and logD measurements due to their vastly different ionization profiles.

Step 3: Empirical pKa Determination (Potentiometric Titration)

-

Action: Perform potentiometric titration in a methanol/water co-solvent system across varying ratios. Extrapolate the data to an aqueous pKa using the Yasuda-Shedlovsky method.

-

Causality/Rationale: Fluorinated pyrimidines often suffer from low aqueous solubility. Attempting direct aqueous titration leads to precipitation and false inflection points. Co-solvent extrapolation ensures thermodynamically accurate pKa values that can be cross-referenced with Step 1 predictions.

Step 4: Lipophilicity (logD7.4) Measurement (Shake-Flask LC-MS)

-

Action: Partition the purified compound between n-octanol and phosphate buffer (pH 7.4). Shake for 24 hours at 25°C to ensure thermodynamic equilibrium. Quantify the concentration in both phases using LC-MS/MS.

-

Causality/Rationale: LC-MS provides high specificity, ensuring that only the intact fluorinated species is measured. The resulting logD7.4 serves as the ultimate empirical validation of the theoretical lipophilicity predicted by the DFT-derived pKa and dipole moment.

Fig 2: Integrated computational and empirical workflow for profiling fluoropyrimidines.

Conclusion

The introduction of fluorine into pyrimidine derivatives is a masterclass in electronic reprogramming. By systematically lowering HOMO/LUMO energies, shifting basicity through inductive withdrawal, and leveraging the immense thermodynamic stability of the C-F bond, researchers can rationally design therapeutics with unparalleled metabolic resilience and target specificity. Mastery of these electronic properties—and the rigorous, self-validating protocols required to measure them—remains a cornerstone of modern drug development.

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Binding mechanism and SERS spectra of 5-fluorouracil on gold clusters [frontiersin.org]

- 4. gjar.org [gjar.org]

- 5. mdpi.com [mdpi.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Literature review on the synthesis of 2-(3,5-Difluorophenyl)pyrimidine

An In-depth Technical Guide to the Synthesis of 2-(3,5-Difluorophenyl)pyrimidine

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-(3,5-Difluorophenyl)pyrimidine stands out as a valuable building block, sought after for its unique electronic properties conferred by the difluorinated phenyl ring attached to a pyrimidine core. This guide offers a comprehensive overview of the prevailing synthetic strategies for this compound, focusing on practical, field-proven methodologies. We will delve into the synthesis of key precursors and explore the nuances of the primary cross-coupling reactions, providing detailed protocols and expert insights to ensure successful synthesis.

Part 1: The Primary Synthetic Route: A Tale of Two Halves

The most robust and widely adopted strategy for the synthesis of 2-(3,5-Difluorophenyl)pyrimidine is a convergent approach. This involves the separate synthesis of two key intermediates, which are then joined in a final cross-coupling step. This methodology offers flexibility and allows for the purification of intermediates, often leading to a cleaner final product.

The two essential precursors are:

-

3,5-Difluorophenylboronic acid: The source of the difluorophenyl moiety.

-

2-Chloropyrimidine: The pyrimidine core, activated for coupling.

The final bond formation is typically achieved via a Palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura reaction.

Caption: Overall synthetic strategy for 2-(3,5-Difluorophenyl)pyrimidine.

Part 2: Synthesis of Key Precursors

A successful synthesis of the final product hinges on the quality of the starting materials. This section provides detailed protocols for the preparation of the two crucial precursors.

Synthesis of 3,5-Difluorophenylboronic Acid

The most common laboratory-scale synthesis of 3,5-difluorophenylboronic acid involves the reaction of 3,5-difluorobromobenzene with an organolithium reagent, followed by quenching with a boron source.

Experimental Protocol:

-

Reaction Setup: To a dry three-necked flask under a nitrogen atmosphere, add 3,5-difluorobromobenzene (1.0 eq.) and anhydrous tetrahydrofuran (THF).[1]

-

Cooling: Cool the mixture to -70°C using a dry ice/acetone bath.[1]

-

Lithiation: Slowly add n-butyllithium (1.1 eq.) dropwise, ensuring the internal temperature remains below -60°C.[1][2]

-

Stirring: After the addition is complete, stir the mixture at -70°C for 1-2 hours.[1]

-

Borylation: Add triisopropyl borate or trimethyl borate (1.2 eq.) dropwise, again maintaining the temperature below -60°C.

-

Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Workup: Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1N or 2N) until the solution is acidic.[3]

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.[1]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1]

Synthesis of 2-Chloropyrimidine

2-Chloropyrimidine can be prepared from 2-aminopyrimidine via a Sandmeyer-type reaction.

Experimental Protocol:

-

Diazotization:

-

Catalysis: In some procedures, a catalyst such as zinc chloride is added to the reaction mixture.[4][6]

-

Neutralization and Extraction:

-

After stirring for an additional hour at low temperature, carefully neutralize the reaction mixture to approximately pH 7 with a cold aqueous solution of sodium hydroxide (e.g., 30%), ensuring the temperature does not rise above 0°C.[5]

-

The product, which may precipitate along with inorganic salts, is then collected or extracted.[5]

-

Extract the aqueous layer with a suitable organic solvent like ether or methylene chloride.[5][6]

-

-

Purification:

Part 3: The Key Synthetic Step: Suzuki-Miyaura Cross-Coupling

With both precursors in hand, the final step is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its reliability and functional group tolerance.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

-

Reaction Setup: To a reaction vessel, add 2-chloropyrimidine (1.0 eq.), 3,5-difluorophenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).[1]

-

Solvent Addition: Add a suitable solvent system, which is often a mixture such as toluene/ethanol/water or dioxane/water.[1][7]

-

Degassing: Degas the mixture by bubbling with an inert gas like nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.[1]

-

Heating: Heat the reaction mixture to reflux and monitor its progress by a suitable analytical technique like TLC or GC-MS.[1]

-

Workup:

-

Purification: Purify the crude product by column chromatography on silica gel.

Part 4: Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is the most common, other methods can be employed for the synthesis of 2-arylpyrimidines.

-

Stille Cross-Coupling: This reaction involves the coupling of an organotin compound with an organic halide.[8] In this case, one would use 2-chloropyrimidine and an organostannane derivative of 3,5-difluorobenzene. While effective, the toxicity of organotin reagents is a significant drawback.[8]

-

Condensation Reactions: Pyrimidine rings can be constructed from non-heterocyclic precursors.[9] This would involve the condensation of a 1,3-dicarbonyl compound with an amidine derivative already bearing the 3,5-difluorophenyl group.[9] This approach is generally less direct for this specific target.

Part 5: Data Summary

| Reaction Step | Starting Materials | Key Reagents | Typical Solvent(s) | Typical Yield |

| Boronic Acid Synthesis | 3,5-Difluorobromobenzene | n-BuLi, Trialkyl borate | THF | High |

| Chloropyrimidine Synthesis | 2-Aminopyrimidine | NaNO₂, HCl, ZnCl₂ | Water, HCl(aq) | Moderate to Good |

| Suzuki-Miyaura Coupling | 2-Chloropyrimidine, 3,5-Difluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/Water, Dioxane/Water | Good to Excellent |

Part 6: Conclusion

The synthesis of 2-(3,5-Difluorophenyl)pyrimidine is most efficiently achieved through a convergent strategy culminating in a Suzuki-Miyaura cross-coupling reaction. This method is reliable, high-yielding, and utilizes readily available starting materials and catalysts. The synthesis of the key precursors, 3,5-difluorophenylboronic acid and 2-chloropyrimidine, is also well-established. For researchers requiring this valuable building block, the protocols outlined in this guide provide a robust and reproducible pathway to the desired product.

Part 7: References

-

Google Patents. (n.d.). CN102079725B - Method for preparing 2-chloropyrimidine. Retrieved from

-

Google Patents. (n.d.). US4226995A - Preparation process of 2-chloro pyrimidine. Retrieved from

-

Google Patents. (n.d.). CN112778090A - Preparation method of 3, 5-difluorophenol. Retrieved from

-

Metlin. (2025, June 27). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]

-

Google Patents. (n.d.). CN104387328A - Method of preparing 2-chloropyrimidine. Retrieved from

-

Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Retrieved from

-

Royal Society of Chemistry. (n.d.). Synthesis of Diverse Substituted Pyrimidines through Cu Catalyst-Controlled Ts Group's Elimination and Reinsertion Pathway from 2H-Azirines with TosMICs. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]

-

Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

-

Buchwald Lab. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Myers Research Group. (n.d.). The Stille Reaction. Retrieved from [Link]

-

ACS Publications. (2003, October 18). Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of diverse substituted pyrimidines through Cu catalyst-controlled Ts group elimination and reinsertion pathway from 2H-azirines with TosMICs. Retrieved from [Link]

-

ACS Publications. (2023, August 23). Synthesis of 2,4,6-Trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles. Retrieved from [Link]

-

ResearchGate. (2018, December 10). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

-

Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. Retrieved from [Link]

-

ACS Publications. (2022, February 23). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Retrieved from [Link]

-

MDPI. (2023, March 12). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Retrieved from [Link]

-

Google Patents. (2014, May 15). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Retrieved from

-

Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Retrieved from

-

Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (n.d.). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. Retrieved from [Link]

-

IntechOpen. (2022, December 9). Construction of Biologically Active Five- and Six-Membered Fused Ring Pyrimidine Derivatives from 1,3-Diarylthiobarbituric Acids (DTBA). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Densely Substituted Pyrimidine Derivatives. Retrieved from [Link]

-

MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

-

PubMed. (2021, March 1). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of pyrimidines by direct condensation of amides and nitriles. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 3. 3,5-Difluorophenylboronic acid | 156545-07-2 [chemicalbook.com]

- 4. CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4226995A - Preparation process of 2-chloro pyrimidine - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. bu.edu.eg [bu.edu.eg]

Pharmacokinetics of 2-(3,5-Difluorophenyl)pyrimidine-Based Drug Candidates: A Technical Guide

Executive Summary: The Strategic Role of the Scaffold

The 2-(3,5-difluorophenyl)pyrimidine moiety has emerged as a privileged scaffold in modern drug discovery, particularly in the design of kinase inhibitors and targeted therapeutics[1]. By combining the potent hydrogen-bonding capabilities of the pyrimidine ring with the unique steric and electronic effects of a meta-difluorinated phenyl ring, medicinal chemists can precisely tune a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This technical guide dissects the pharmacokinetic (PK) causality behind this specific scaffold, providing researchers with actionable, self-validating protocols for evaluating its derivatives.

Physicochemical Profiling & Causality

The judicious introduction of fluorine into a molecule productively influences conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways. In the context of the 2-(3,5-difluorophenyl)pyrimidine scaffold, these effects manifest in three primary pharmacokinetic domains:

Modulation of pKa and Lipophilicity (Absorption)

Fluorine is the most electronegative element. Placing two fluorine atoms at the 3 and 5 positions of the phenyl ring exerts a strong electron-withdrawing inductive effect (-I) on the adjacent pyrimidine system. This dramatically lowers the pKa of the pyrimidine nitrogen atoms, reducing basicity. Consequently, at physiological pH (7.4), the molecule remains largely un-ionized, which increases its lipophilicity and drives passive transcellular diffusion across the intestinal epithelium[2].

Metabolic Shielding (Metabolism)

The primary route of clearance for many aromatic compounds is cytochrome P450 (CYP450)-mediated oxidation. The 3,5-difluoro substitution effectively blocks the most metabolically vulnerable positions on the phenyl ring from aromatic hydroxylation. Furthermore, the strong carbon-fluorine bond (bond dissociation energy ~116 kcal/mol) resists enzymatic cleavage, forcing metabolic enzymes to seek alternative, often slower, sites of metabolism, thereby extending the drug's half-life[2].

Protein Binding and Volume of Distribution (Distribution)

The highly polarized C–F bond presents a strong dipole moment that can engage in multipolar interactions with the amide backbones of plasma proteins (e.g., Human Serum Albumin). While this increases plasma protein binding (PPB), the high lipophilicity simultaneously drives a large Volume of Distribution (Vd), ensuring the drug partitions effectively into target tissues.

Self-Validating Pharmacokinetic Protocols